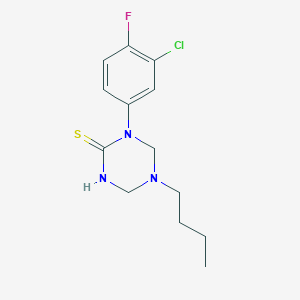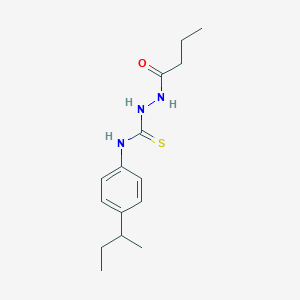
4,5-bis(4-phenoxyphenyl)-2-phenyl-1H-imidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4,5-bis(4-phenoxyphenyl)-2-phenyl-1H-imidazole involves catalysis, oxidation, and Debus cycloaddition reactions, using 4-bromobenzaldehyde, acetic, benzaldehyde, and ammonium acetate as major raw materials. The optimized conditions include a specific ratio of reactants and controlled reaction times, leading to high yields of the product, indicating efficient synthetic routes for its preparation (Hu Zhi-zhi, 2009).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including this compound, is characterized by the presence of imidazole rings which contribute to the compound's stability and reactivity. The crystal packing and hydrogen-bonded structures in such compounds are crucial for understanding their molecular interactions and properties (Bhaskar Nath & J. Baruah, 2012).
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its active imidazole moiety. These reactions are pivotal in modifying the compound for different applications, including its role in corrosion inhibition, where its derivatives have shown significant efficiency (M. Prashanth et al., 2021).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4,5-bis(4-phenoxyphenyl)-2-phenyl-1H-imidazole derivatives have been explored for their corrosion inhibition properties. A study by Prashanth et al. (2021) synthesized three new imidazole derivatives and evaluated their efficacy in inhibiting corrosion on mild steel in acidic solutions. Among these, a derivative exhibited significant corrosion inhibition efficiency, attributed to strong adsorption following the Langmuir model and a mixed type of adsorption mechanism involving both physisorption and chemisorption. The study utilized weight loss, electrochemical methods, and surface analysis techniques like SEM, XPS, and XRD to evaluate the performance of these imidazole derivatives as corrosion inhibitors (Prashanth et al., 2021).
Antineoplastic Activity
Bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles, including modifications of the this compound structure, have been studied for their antineoplastic activities. Anderson et al. (1989) synthesized a series of these derivatives and evaluated them against various cancer cell lines, including murine P388 lymphocytic leukemia. The study found that electron-donating substituents on these imidazole derivatives enhanced their antineoplastic activity, with certain derivatives showing significant efficacy against multiple cancer models. The research highlights the potential of imidazole derivatives in cancer therapy, providing insights into their chemical properties and stability (Anderson et al., 1989).
Dual Inhibition of Inflammatory Enzymes
Imidazole derivatives have also been investigated for their potential as dual inhibitors of inflammatory enzymes. Unangst et al. (1994) prepared a variety of benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol and evaluated them as dual inhibitors of 5-lipoxygenase and cyclooxygenase. This study identified several compounds with oral activity in anti-inflammatory models, demonstrating the therapeutic potential of imidazole derivatives in inflammation-related disorders (Unangst et al., 1994).
Eigenschaften
IUPAC Name |
4,5-bis(4-phenoxyphenyl)-2-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O2/c1-4-10-26(11-5-1)33-34-31(24-16-20-29(21-17-24)36-27-12-6-2-7-13-27)32(35-33)25-18-22-30(23-19-25)37-28-14-8-3-9-15-28/h1-23H,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEMWKSWBKEDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)
![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)
![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)
![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)
![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)


![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)

![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine](/img/structure/B4632382.png)
